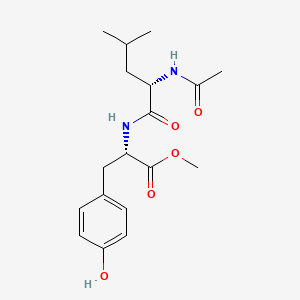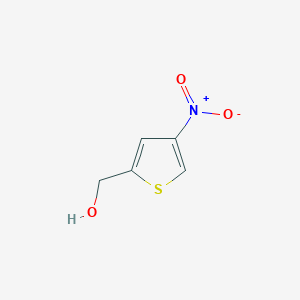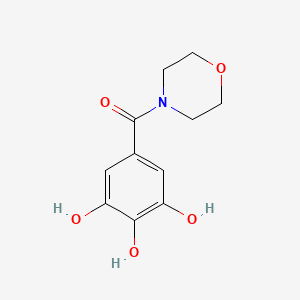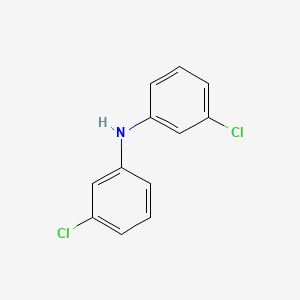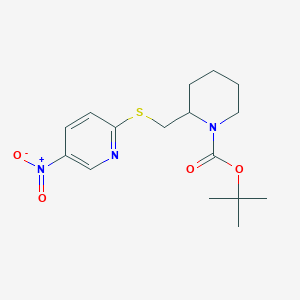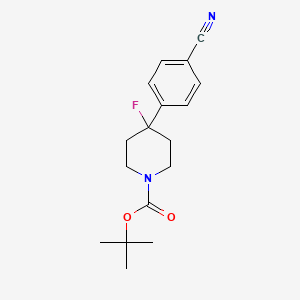
Tert-butyl 4-(4-cyanophenyl)-4-fluoropiperidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-Cyanophenyl)-4-fluoro-1-piperidinecarboxylic acid 1,1-dimethylethyl ester is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and properties. This compound is characterized by the presence of a cyanophenyl group, a fluorine atom, and a piperidine ring, making it a valuable subject for research in organic chemistry and pharmacology.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Cyanophenyl)-4-fluoro-1-piperidinecarboxylic acid 1,1-dimethylethyl ester typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Cyanophenyl Intermediate:
Piperidine Ring Formation: The piperidine ring is constructed through cyclization reactions, often involving amines and aldehydes or ketones.
Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the implementation of green chemistry principles to minimize waste and improve efficiency.
Análisis De Reacciones Químicas
Types of Reactions
4-(4-Cyanophenyl)-4-fluoro-1-piperidinecarboxylic acid 1,1-dimethylethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Aplicaciones Científicas De Investigación
4-(4-Cyanophenyl)-4-fluoro-1-piperidinecarboxylic acid 1,1-dimethylethyl ester has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential pharmacological properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-(4-Cyanophenyl)-4-fluoro-1-piperidinecarboxylic acid 1,1-dimethylethyl ester involves its interaction with specific molecular targets. The fluorine atom and cyano group can form strong interactions with enzymes or receptors, potentially inhibiting or modulating their activity. The piperidine ring may also play a role in enhancing the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
4-(4-Cyanophenyl)-4-fluoropiperidine: Lacks the ester group, making it less lipophilic.
4-(4-Cyanophenyl)-4-fluoro-1-piperidinecarboxylic acid: Lacks the tert-butyl ester group, affecting its solubility and stability.
4-(4-Cyanophenyl)-4-fluoro-1-piperidinecarboxamide: Contains an amide group instead of an ester, altering its reactivity and biological activity.
Uniqueness
4-(4-Cyanophenyl)-4-fluoro-1-piperidinecarboxylic acid 1,1-dimethylethyl ester is unique due to the presence of both a fluorine atom and a cyano group, which confer distinct chemical and biological properties. The tert-butyl ester group also enhances its lipophilicity, making it more suitable for certain applications compared to its analogs.
This compound’s unique structure and properties make it a valuable subject for ongoing research in various scientific disciplines.
Propiedades
Fórmula molecular |
C17H21FN2O2 |
|---|---|
Peso molecular |
304.36 g/mol |
Nombre IUPAC |
tert-butyl 4-(4-cyanophenyl)-4-fluoropiperidine-1-carboxylate |
InChI |
InChI=1S/C17H21FN2O2/c1-16(2,3)22-15(21)20-10-8-17(18,9-11-20)14-6-4-13(12-19)5-7-14/h4-7H,8-11H2,1-3H3 |
Clave InChI |
VYRKLCSYFBVVCD-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1CCC(CC1)(C2=CC=C(C=C2)C#N)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8-Oxa-2-azaspiro[4.5]decane-2-carboxylic acid](/img/structure/B13965325.png)

![bis[4-(1,1-dimethylethyl)phenyl]-Iodonium](/img/structure/B13965338.png)
